molecular formula C20H16N2O4S B461153 ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923560-03-6

ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B461153
CAS No.: 923560-03-6
M. Wt: 380.4g/mol
InChI Key: YNXUOILVWOKLOF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyridine ring, a thiochromene moiety, and a pyran ring, making it an interesting subject for chemical and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridinecarboxaldehyde with a suitable thiochromene derivative under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: In chemistry, ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, cellular pathways, and the effects of structural modifications on biological activity.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
  • Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Comparison: Compared to similar compounds, ethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate stands out due to the presence of the pyridine ring, which can enhance its biological activity and binding affinity to certain targets. The unique combination of functional groups in this compound also provides a versatile platform for further chemical modifications and the development of new derivatives with improved properties.

Properties

IUPAC Name

ethyl 2-amino-5-oxo-4-pyridin-3-yl-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-2-25-19(23)16-14(11-6-5-9-22-10-11)15-17(26-18(16)21)12-7-3-4-8-13(12)27-20(15)24/h3-10,14H,2,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXUOILVWOKLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)SC4=CC=CC=C42)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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